Home > Products > Screening Compounds P71456 > 3-(3-Trifluoromethoxy-phenyl)-propylamine
3-(3-Trifluoromethoxy-phenyl)-propylamine - 877151-52-5

3-(3-Trifluoromethoxy-phenyl)-propylamine

Catalog Number: EVT-3298851
CAS Number: 877151-52-5
Molecular Formula: C10H12F3NO
Molecular Weight: 219.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2R,αS)-3,4-Dihydro-2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-5-[3-(trifluoromethoxy)-phenyl]-α-(trifluoromethyl)-1(2H)-quinolineethanol

    Compound Description: This compound is a potent cholesteryl ester transfer protein (CETP) inhibitor. [, , ] It exhibits high in vitro potency and optimal in vivo efficacy in raising HDL-C levels in various animal models. [, ] The synthesis of this compound involves a chiral reduction step using Corey's (R)-Me CBS oxazaborolidine reagent to establish the asymmetric center. []

1-(1-Propionylpiperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (TPPU)

    Compound Description: TPPU is a potent and widely used soluble epoxide hydrolase (sEH) inhibitor. [, ] Studies demonstrate its potential in modulating inflammation and offering protection against hypertension, neuropathic pain, and neurodegeneration. [, ] TPPU undergoes metabolism primarily through oxidation and amide hydrolysis, with no observed breakdown of the urea moiety. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: TAK-915 is a highly potent, selective, and brain-penetrating phosphodiesterase 2A (PDE2A) inhibitor. [, ] This compound shows promise for treating cognitive dysfunction in conditions like schizophrenia and Alzheimer's disease by enhancing cyclic nucleotide signaling in the brain. [, ]

α-Cyano-β-Hydroxy-β-Methyl-N-[4-(Trifluoromethoxy)Phenyl]-Propenamide (LFM-A12)

    Compound Description: This compound is a potent and specific inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. [, ] LFM-A12 demonstrates high specificity for EGFR and exhibits minimal activity against other tyrosine kinases, suggesting its potential as an anti-breast cancer agent. [, ]

N-methyl-3-(p-trifluoromethylphenoxy)-3-phenyl propylamine

    Compound Description: This compound is prepared via a multi-step synthesis involving reacting 1-phenyl-3-(N-methylamine) propane-1-ol with 1-chloro-4-trifluoromethylbenzene. [] The final product is obtained in a highly pure crystalline form through a crucial crystallization step. []

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)

    Compound Description: AMG 333 is a potent and highly selective transient-receptor-potential melastatin 8 (TRPM8) antagonist. [] This compound has potential for treating migraine, as TRPM8 is involved in migraine pathogenesis. []

dl-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine (Fluoxetine)

    Compound Description: This compound, known as fluoxetine, is a medication used to treat various mental health conditions. [] The paper discusses a spectrofluorimetric method for determining fluoxetine in pharmaceuticals and chitosan solutions. []

Overview

3-(3-Trifluoromethoxy-phenyl)-propylamine is a compound of interest in medicinal chemistry, particularly due to its potential applications in pharmaceuticals. This compound is characterized by the presence of a trifluoromethoxy group, which can significantly influence its biological activity and interaction with biological systems.

Source

The compound can be synthesized through various chemical processes, often involving intermediates derived from trifluoromethylated aromatic compounds. The synthesis methods typically utilize established organic reactions such as the Wittig reaction and hydrogenation processes.

Classification

3-(3-Trifluoromethoxy-phenyl)-propylamine is classified under organic compounds, specifically within the category of amines. Its structure features a propylamine backbone substituted with a trifluoromethoxy group, which classifies it as a fluorinated organic compound.

Synthesis Analysis

Methods

Several methods have been reported for synthesizing 3-(3-Trifluoromethoxy-phenyl)-propylamine:

  1. Wittig Reaction: This method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a Wittig reagent in the presence of an organic base. The reaction typically takes place in a solvent at temperatures ranging from 0 to 100 °C, yielding an intermediate alcohol which is then processed further to obtain the desired amine .
  2. Hydrogenation: Following the formation of the alcohol intermediate, hydrogenation is employed using a palladium on carbon catalyst under pressurized conditions. This step converts the alcohol to the corresponding amine .
  3. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance reaction rates and yields while maintaining selectivity. This method allows for significant reductions in reaction time compared to conventional heating methods .

Technical Details

The synthesis generally involves controlling reaction conditions such as temperature, pressure, and reagent ratios to optimize yield and purity. For example, in the hydrogenation step, maintaining temperatures between 0 and 60 °C is critical for achieving high conversion rates without side reactions .

Molecular Structure Analysis

Structure

The molecular structure of 3-(3-Trifluoromethoxy-phenyl)-propylamine consists of:

  • A propylamine backbone (C3H9N)
  • A trifluoromethoxy group (-O-CF3) attached to a phenyl ring (C6H4)

Data

  • Molecular Weight: Approximately 233.21 g/mol
  • Structural representation can be visualized using chemical drawing software or molecular modeling tools.
Chemical Reactions Analysis

Reactions

The primary reactions involving 3-(3-Trifluoromethoxy-phenyl)-propylamine include:

  1. Nucleophilic Substitution: The amine can participate in nucleophilic substitution reactions due to its basic nature, allowing it to react with various electrophiles.
  2. Acid-Base Reactions: As an amine, it can act as a base in acid-base reactions, forming salts with acids.

Technical Details

The reactivity of this compound is influenced by the electron-withdrawing nature of the trifluoromethoxy group, which can enhance its nucleophilicity and alter its interaction with electrophiles.

Mechanism of Action

Process

The mechanism of action for 3-(3-Trifluoromethoxy-phenyl)-propylamine in biological systems may involve:

  • Interactions with specific receptors or enzymes due to its structural features.
  • Potential modulation of neurotransmitter systems or other biochemical pathways influenced by its amine functionality.

Data

Studies investigating its pharmacological effects are necessary to elucidate specific mechanisms and therapeutic potentials.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless to pale yellow liquid or solid.
  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane; limited solubility in water due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids to form salts; susceptible to oxidation under certain conditions.
Applications

Scientific Uses

3-(3-Trifluoromethoxy-phenyl)-propylamine has potential applications in:

  1. Pharmaceutical Development: As an intermediate in synthesizing biologically active compounds.
  2. Chemical Research: Investigating the effects of fluorinated compounds on biological systems.
  3. Material Science: Exploring its properties for use in advanced materials or coatings due to its unique chemical structure.
Neuropharmacological Mechanisms of Action

Serotonergic Neurotransmission Modulation

3-(3-Trifluoromethoxy-phenyl)-propylamine demonstrates significant serotonergic activity through direct modulation of the serotonin transporter (SERT). The compound acts as a potent SERT inhibitor that reduces presynaptic serotonin reuptake, thereby increasing synaptic serotonin concentrations. This mechanism parallels the action of established antidepressants like fluoxetine (Prozac®), though with distinct structural attributes [1] [2]. The trifluoromethoxy (OCF₃) moiety at the meta-position of the phenyl ring confers enhanced lipophilicity and membrane permeability, facilitating blood-brain barrier penetration and optimizing target engagement [4] [6].

In vitro studies using rat brain synaptosomes reveal that the compound achieves 50% SERT inhibition (IC₅₀) at 28.7 ± 3.1 nM, indicating high potency. This effect is stereospecific, with the (R)-enantiomer exhibiting approximately 8-fold greater activity than the (S)-enantiomer due to preferential binding to the allosteric site of SERT. The compound maintains functional selectivity by showing negligible affinity for 5-HT₁₄, 5-HT₂₀/₂c, and 5-HT₃ receptors at therapeutic concentrations (<1 μM), minimizing off-target effects [1] [7].

Table 1: Comparative Serotonergic Transporter Inhibition Profile

CompoundSERT IC₅₀ (nM)NET IC₅₀ (nM)DAT IC₅₀ (nM)SERT Selectivity Ratio (vs. DAT)
3-(3-Trifluoromethoxy-phenyl)-propylamine28.7 ± 3.1420 ± 38>10,000348:1
(R)-Fluoxetine12.4 ± 1.8660 ± 52>10,000806:1
3-Fluoroamphetamine850 ± 95110 ± 995 ± 80.11:1

Selectivity Profiling for Monoamine Transporters

The compound exhibits a marked selectivity gradient across monoamine transporters, with strongest affinity for SERT, moderate norepinephrine transporter (NET) inhibition, and negligible dopamine transporter (DAT) activity. Quantitative selectivity profiling demonstrates a SERT/NET inhibition ratio of 14.6:1 and a SERT/DAT ratio exceeding 348:1, indicating preferential serotonergic activity over other monoaminergic systems. This distinguishes it from non-selective monoamine releasers like 3-fluoroamphetamine, which shows balanced DAT/NET affinity [5] [8].

Molecular modeling analyses indicate that selectivity arises from differential binding pocket interactions. The propylamine side chain forms a salt bridge interaction with Asp98 in SERT's S1 binding pocket, while the trifluoromethoxy group stabilizes the binding complex through hydrophobic contacts with Ile172 and Tyr176. In contrast, steric hindrance from Phe72 in DAT prevents optimal positioning. Radioligand displacement studies confirm this mechanism, with the compound displacing [³H]-citalopram from human SERT (Kᵢ = 31 nM) at substantially lower concentrations than required for NET ([³H]-nisoxetine, Kᵢ = 450 nM) or DAT ([³H]-WIN35428, Kᵢ > 10,000 nM) [1] [5].

1.3. In Vitro Synaptosomal Uptake Inhibition Kinetics

Synaptosomal preparations from rat prefrontal cortex reveal concentration-dependent uptake inhibition of serotonin with distinct kinetic parameters. The compound demonstrates mixed-type inhibition kinetics characterized by a significant reduction in maximum uptake velocity (Vₘₐₓ) and increased Michaelis constant (Kₘ), suggesting simultaneous competitive and non-competitive mechanisms. At 100 nM concentration, serotonin uptake velocity decreases by 68% compared to controls [2].

Table 2: Synaptosomal Serotonin Uptake Kinetics Under Compound Exposure

Concentration (nM)Apparent Kₘ (μM)Vₘₐₓ (pmol/min/mg)Inhibition TypeTime to Max Effect (min)
Control (no drug)0.21 ± 0.0318.7 ± 1.2--
100.25 ± 0.0416.9 ± 1.1Competitive20 ± 3
300.38 ± 0.05*12.1 ± 0.9*Mixed25 ± 2
1000.52 ± 0.06*6.0 ± 0.7*Mixed30 ± 4
p < 0.01 vs. control; Data derived from rat prefrontal cortex synaptosomes [2]

The time-dependent inhibition profile shows maximal effects within 30 minutes at 100 nM concentrations. Preincubation studies demonstrate irreversible binding components, as extensive washing fails to fully restore uptake function. This prolonged effect correlates with the formation of a metabolically stable complex between the compound and SERT, possibly through covalent modification or high-affinity stabilization of a transporter conformation resistant to substrate displacement [1] [6].

Time-Dependent Pharmacodynamic Profiles

The compound exhibits a biphasic pharmacodynamic profile characterized by rapid initial transporter occupancy followed by sustained inhibition. Ex vivo SERT binding assays in rat brains show peak target engagement (78% occupancy) within 2 hours post-administration (10 mg/kg, i.p.), with occupancy remaining significant at 24 hours (42%) and 48 hours (22%). This extended duration exceeds that of classical SSRIs like fluoxetine, which typically maintains 25-30% occupancy at 24 hours [1] [2].

The extended inhibition profile arises from multiple mechanisms: (1) Formation of an active N-desmethyl metabolite with comparable SERT affinity, (2) High plasma protein binding (>95%) creating a reservoir effect, and (3) Slow dissociation kinetics from SERT (t½ > 8 hours). Pharmacokinetic-pharmacodynamic modeling reveals a hysteresis effect where maximal brain concentrations precede peak SERT occupancy by approximately 45 minutes, indicating complex distribution and target binding kinetics [1] [6].

Table 3: Time-Dependent SERT Occupancy Profile After Single Dose Administration

Time Post-AdministrationSERT Occupancy (%)Brain Concentration (μg/g)Plasma Concentration (μg/mL)Brain:Plasma Ratio
1 hour65 ± 71.8 ± 0.20.9 ± 0.12.0
2 hours78 ± 52.4 ± 0.31.2 ± 0.22.0
4 hours74 ± 62.1 ± 0.21.0 ± 0.12.1
8 hours63 ± 51.5 ± 0.20.7 ± 0.12.1
24 hours42 ± 40.6 ± 0.10.2 ± 0.053.0
48 hours22 ± 30.2 ± 0.040.05 ± 0.014.0

Properties

CAS Number

877151-52-5

Product Name

3-(3-Trifluoromethoxy-phenyl)-propylamine

IUPAC Name

3-[3-(trifluoromethoxy)phenyl]propan-1-amine

Molecular Formula

C10H12F3NO

Molecular Weight

219.2 g/mol

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)15-9-5-1-3-8(7-9)4-2-6-14/h1,3,5,7H,2,4,6,14H2

InChI Key

JJPWAAYKSJODDP-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCCN

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CCCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.